Cholest-5-ene-3,7,26-triol
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Overview
Description
These compounds are structurally characterized by a bile acid or alcohol which bears three hydroxyl groups . Oxysterols like 7alpha,27-dihydroxycholesterol play crucial roles in various biological processes, including cholesterol metabolism and immune regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7alpha,27-dihydroxycholesterol is synthesized by the hydroxylation of 27-hydroxycholesterol. The reaction involves the enzyme 27-hydroxycholesterol 7alpha-monooxygenase, which catalyzes the conversion of 27-hydroxycholesterol to 7alpha,27-dihydroxycholesterol using NADPH, H+, and O2 as substrates .
Industrial Production Methods: While specific industrial production methods for 7alpha,27-dihydroxycholesterol are not extensively documented, the synthesis typically involves enzymatic hydroxylation processes. These processes are optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7alpha,27-dihydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxysterols.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxysterols and their derivatives, which have distinct biological activities and properties .
Scientific Research Applications
Mechanism of Action
7alpha,27-dihydroxycholesterol exerts its effects primarily through its interaction with specific receptors and enzymes. It acts as a ligand for the EBI2 receptor, influencing immune cell migration and positioning. The compound also participates in cholesterol metabolism by serving as an intermediate in the biosynthesis of bile acids . The molecular targets and pathways involved include the cholesterol 7alpha-hydroxylase pathway and various signaling cascades related to immune regulation .
Comparison with Similar Compounds
- 7alpha,25-dihydroxycholesterol
- 27-hydroxycholesterol
- 7alpha-hydroxycholesterol
Comparison: 7alpha,27-dihydroxycholesterol is unique due to its dual hydroxylation at the 7alpha and 27 positions, which imparts distinct biological activities compared to its analogs. For instance, while 27-hydroxycholesterol is primarily involved in cholesterol homeostasis, 7alpha,27-dihydroxycholesterol has additional roles in immune regulation and disease pathology .
Properties
IUPAC Name |
17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHNAKZMGJANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863442 |
Source
|
Record name | Cholest-5-ene-3,7,26-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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